Cas no 1183575-41-8 (2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide)

2-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a specialized organic compound featuring a pyrazole core functionalized with an amino group and an N,N-dimethylpropanamide side chain. Its structural design offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of both amino and amide functionalities enhances its reactivity, enabling selective modifications for targeted molecular synthesis. This compound’s stability and well-defined reactivity profile make it suitable for use in controlled reactions, contributing to the development of novel bioactive molecules. Its purity and consistency ensure reliable performance in research and industrial settings.
2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide structure
1183575-41-8 structure
Product Name:2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide
CAS No:1183575-41-8
MF:C8H14N4O
MW:182.222960948944
CID:5706118
PubChem ID:60783250
Update Time:2025-10-24

2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1107963
    • AKOS009998332
    • CS-0276764
    • 1183575-41-8
    • 2-(3-AMINO-1H-PYRAZOL-1-YL)-N,N-DIMETHYLPROPANAMIDE
    • 1H-Pyrazole-1-acetamide, 3-amino-N,N,α-trimethyl-
    • 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide
    • Inchi: 1S/C8H14N4O/c1-6(8(13)11(2)3)12-5-4-7(9)10-12/h4-6H,1-3H3,(H2,9,10)
    • InChI Key: CMFPEHHTVMRCBA-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N1C=CC(N)=N1)N(C)C

Computed Properties

  • Exact Mass: 182.11676108g/mol
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.2Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 350.5±22.0 °C(Predicted)
  • pka: 3.72±0.11(Predicted)

2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide Pricemore >>

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Additional information on 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide

Research Brief on 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8)

In recent years, the compound 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its pyrazole core and dimethylpropanamide moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide has been optimized in recent studies to improve yield and purity. Researchers have employed novel catalytic methods and green chemistry principles to streamline the production process. The compound's structural features, including its amino-pyrazole group, make it a versatile scaffold for further chemical modifications, enabling the development of derivatives with enhanced pharmacological properties.

From a biological perspective, 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide has demonstrated notable activity in modulating specific signaling pathways. Recent in vitro and in vivo studies have highlighted its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits selective inhibition of protein kinases, suggesting its utility in targeted cancer therapies.

Further investigations into the compound's mechanism of action have uncovered its ability to interact with cellular receptors and modulate downstream signaling cascades. These findings are particularly relevant for the development of novel therapeutics for autoimmune diseases and metabolic disorders. Preclinical studies have shown that 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide can reduce inflammatory markers in animal models, paving the way for future clinical trials.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focal point of recent research. Studies have evaluated its bioavailability, metabolic stability, and toxicity profiles, providing critical insights for drug development. Advanced computational modeling and high-throughput screening techniques have been employed to predict its behavior in human systems, further validating its suitability as a drug candidate.

Looking ahead, the integration of 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide into combination therapies and personalized medicine approaches holds great promise. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its synergistic effects with existing drugs. The compound's unique chemical structure and biological activity position it as a valuable asset in the ongoing quest for innovative treatments.

In conclusion, 2-(3-Amino-1h-pyrazol-1-yl)-n,n-dimethylpropanamide (CAS: 1183575-41-8) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted applications, from kinase inhibition to anti-inflammatory effects, underscore its potential to address unmet medical needs. Continued research and development efforts will be essential to fully unlock its therapeutic capabilities and translate laboratory findings into clinical benefits.

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